Palmitic acid-15,15,16,16,16-d5

Description

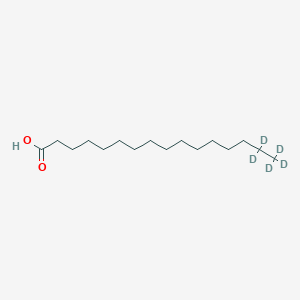

15,15,16,16,16-pentadeuteriohexadecanoic acid, also known as palmitic acid-15,15,16,16,16-D5, is a deuterated form of palmitic acid. This compound is a stable isotope-labeled fatty acid, where five hydrogen atoms are replaced by deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.

Properties

IUPAC Name |

15,15,16,16,16-pentadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

15,15,16,16,16-pentadeuteriohexadecanoic acid can be synthesized through the hydrogenation of hexadecenoic acid using deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation and incorporation of deuterium atoms .

Industrial Production Methods

In industrial settings, the production of hexadecanoic-15,15,16,16,16-D5 acid involves the large-scale hydrogenation of hexadecenoic acid with deuterium gas. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

15,15,16,16,16-pentadeuteriohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hexadecanoic-15,15,16,16,16-D5 acid derivatives, such as aldehydes and ketones.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The carboxyl group can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and alcohols are employed for esterification reactions.

Major Products Formed

Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.

Reduction: Hexadecanol-15,15,16,16,16-D5.

Substitution: Hexadecanoic-15,15,16,16,16-D5 esters and amides.

Scientific Research Applications

15,15,16,16,16-pentadeuteriohexadecanoic acid, also known as a deuterated fatty acid, is a compound that has garnered interest in various scientific research applications due to its unique isotopic labeling. This article will explore its applications across different fields, including biochemistry, pharmacology, and metabolic studies.

Structure and Composition

- Molecular Formula : C16H32O2

- Molecular Weight : 258.47 g/mol

- Deuteration : The compound has five deuterium atoms replacing hydrogen atoms in its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of 15,15,16,16,16-pentadeuteriohexadecanoic acid is in NMR spectroscopy. The deuterium labeling allows for enhanced resolution and sensitivity in NMR experiments. It helps in studying lipid dynamics and interactions within biological membranes.

Key Findings :

- Deuterated fatty acids provide clearer spectral data due to reduced overlap with proton signals.

- They are used to investigate the conformational states of membrane proteins and lipids.

Metabolic Studies

Deuterated compounds are valuable in metabolic research as they can be tracked through metabolic pathways without significantly altering the biological processes being studied.

Applications :

- Used in tracer studies to monitor lipid metabolism.

- Helps in understanding the incorporation of fatty acids into cellular structures and their subsequent metabolic fates.

Pharmacokinetics

The pharmacokinetic profiles of drugs can be influenced by their isotopic composition. The use of 15,15,16,16,16-pentadeuteriohexadecanoic acid allows researchers to study drug metabolism and bioavailability more accurately.

Case Studies :

- Investigations into how deuterated drugs differ in absorption and elimination compared to their non-deuterated counterparts.

- Studies have shown that deuterated drugs may exhibit altered half-lives and metabolic pathways.

Lipid Research

In lipid research, this compound serves as a model for studying fatty acid behavior in biological systems. Its unique properties enable scientists to explore various lipid-related phenomena.

Research Insights :

- Investigations into lipid bilayer dynamics.

- Studies on how fatty acid composition influences membrane fluidity and protein function.

Food Science

Deuterated fatty acids are also utilized in food science for studying fat metabolism and absorption in human nutrition studies.

Applications :

- Used as tracers to understand how different types of fats are metabolized.

- Helps in assessing the impact of dietary fats on health outcomes.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| NMR Spectroscopy | Enhanced resolution for studying lipids | Clearer spectral data |

| Metabolic Studies | Tracer studies for lipid metabolism | Insight into metabolic pathways |

| Pharmacokinetics | Analysis of drug absorption and elimination | Understanding altered pharmacokinetics |

| Lipid Research | Model for studying fatty acid behavior | Exploration of membrane dynamics |

| Food Science | Tracers for fat metabolism studies | Impact assessment on health outcomes |

Mechanism of Action

The mechanism of action of hexadecanoic-15,15,16,16,16-D5 acid involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide a unique signature that allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in lipid metabolism and related processes .

Comparison with Similar Compounds

15,15,16,16,16-pentadeuteriohexadecanoic acid is compared with other deuterated fatty acids, such as:

Stearic-17,17,18,18,18-D5 acid: Another deuterated fatty acid with similar applications in lipidomics and metabolic studies.

Oleic acid-9,10-D2: A deuterated monounsaturated fatty acid used in similar research contexts.

Palmitic acid-D31:

15,15,16,16,16-pentadeuteriohexadecanoic acid is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical techniques and research applications .

Biological Activity

15,15,16,16,16-Pentadeuteriohexadecanoic acid (D5-hexadecanoic acid) is a deuterated fatty acid derivative of hexadecanoic acid (palmitic acid). The introduction of deuterium isotopes can alter the biological activity and metabolic pathways of fatty acids, making them valuable in various biochemical studies. This article explores the biological activities associated with D5-hexadecanoic acid, including its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

- Chemical Formula : C₁₆H₃₂O₂

- Molecular Weight : 270.43 g/mol

- CAS Number : 71309044

1. Antimicrobial Properties

Research indicates that long-chain fatty acids exhibit significant antimicrobial activity. D5-hexadecanoic acid has been studied for its potential to inhibit the growth of various pathogens. A study highlighted that fatty acids like palmitic acid possess properties that disrupt bacterial membranes, leading to cell lysis and death .

2. Antioxidant Activity

Deuterated fatty acids have shown enhanced antioxidant properties compared to their non-deuterated counterparts. The presence of deuterium can stabilize free radicals, thus reducing oxidative stress in cells. Research has demonstrated that D5-hexadecanoic acid can scavenge reactive oxygen species (ROS), contributing to its antioxidant capacity .

3. Anti-inflammatory Effects

D5-hexadecanoic acid may play a role in modulating inflammatory responses. Fatty acids are known to influence the production of pro-inflammatory cytokines. Studies suggest that this compound can downregulate the expression of inflammatory markers in macrophages, potentially benefiting conditions characterized by chronic inflammation .

4. Metabolic Implications

The metabolic pathways of deuterated fatty acids differ from those of their hydrogenated analogs. D5-hexadecanoic acid is utilized in metabolic studies to trace lipid metabolism and energy expenditure in organisms. Its incorporation into phospholipids and triglycerides can affect membrane fluidity and cellular signaling pathways .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of D5-hexadecanoic acid against various bacterial strains using disk diffusion methods. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

Case Study 2: Antioxidant Mechanism Investigation

In vitro assays were conducted to assess the antioxidant capacity of D5-hexadecanoic acid using DPPH radical scavenging tests. The findings revealed a dose-dependent response, with higher concentrations exhibiting greater radical scavenging activity compared to non-deuterated palmitic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.